molecular formula C9H8BrNO5 B8120364 Methyl 2-bromo-4-methoxy-5-nitrobenzoate

Methyl 2-bromo-4-methoxy-5-nitrobenzoate

Cat. No.: B8120364
M. Wt: 290.07 g/mol
InChI Key: NPXYHYKAKQZSHN-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO5 It is a derivative of benzoic acid, featuring bromine, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-methoxy-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by bromination and methoxylation. For example, 2-chloro-4-methyl-3-nitropyridine can be converted to 2-methoxy-4-methyl-3-nitropyridine using methanol and sodium methoxide, followed by bromination to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-methoxy-5-nitrobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted benzoates.

Scientific Research Applications

Methyl 2-bromo-4-methoxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-methoxy-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-nitrobenzoate
  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 2-bromo-4-(bromomethyl)benzoate

Uniqueness

Methyl 2-bromo-4-methoxy-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

methyl 2-bromo-4-methoxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-15-8-4-6(10)5(9(12)16-2)3-7(8)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXYHYKAKQZSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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